Flocoumafen

Description

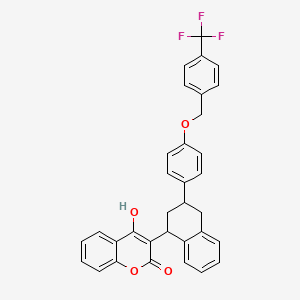

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058212 | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Flocoumafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble) | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white solid, Off-white powder | |

CAS No. |

90035-08-8 | |

| Record name | Flocoumafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flocoumafen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090035088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Flocoumafen as a Vitamin K Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flocoumafen is a highly potent, second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1] Its mechanism of action is centered on the potent and persistent inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[2][3] This inhibition leads to a depletion of the active, reduced form of vitamin K, which is an essential cofactor for the post-translational γ-carboxylation of specific glutamic acid residues in several blood clotting factors.[4] The resulting under-carboxylated, inactive coagulation factors (II, VII, IX, and X) disrupt the coagulation cascade, leading to internal hemorrhage and, ultimately, death. This compound's high potency and efficacy, even against strains of rodents resistant to first-generation anticoagulants, are attributed to its strong affinity for VKOR and its long biological half-life.[1][3][5]

The Vitamin K Cycle and the Coagulation Cascade

To understand the action of this compound, it is essential to first understand the physiological pathway it disrupts. The vitamin K cycle is a crucial hepatic process that ensures a continuous supply of Vitamin K in its reduced form, vitamin K hydroquinone (KH₂).[4]

-

Carboxylation: Vitamin K hydroquinone (KH₂) acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to glutamic acid (Glu) residues on the precursor proteins of vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins C and S. This conversion to γ-carboxyglutamic acid (Gla) is essential for the calcium-binding ability and subsequent biological activity of these factors.[2]

-

Oxidation: In the process of carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO).[4]

-

Reduction/Recycling: To maintain the coagulation process, vitamin K 2,3-epoxide must be recycled back to its active KH₂ form. This is accomplished in a two-step reduction process catalyzed by a single enzyme: Vitamin K Epoxide Reductase, with its key component being the VKOR complex subunit 1 (VKORC1). VKORC1 first reduces vitamin K epoxide (KO) to vitamin K quinone (K), and then reduces vitamin K quinone to vitamin K hydroquinone (KH₂), thus completing the cycle.[4][6]

This compound's primary target is the VKORC1 enzyme, effectively breaking this cycle.

Figure 1: The Vitamin K Cycle and the point of inhibition by this compound.

Molecular Mechanism of this compound Action

This compound exerts its anticoagulant effect through non-competitive inhibition of the VKORC1 enzyme.[7] As a second-generation anticoagulant, its molecular structure allows for a higher binding affinity and greater potency compared to first-generation compounds like warfarin.[3]

The inhibitory action prevents the reduction of vitamin K epoxide, leading to its accumulation and the depletion of the active vitamin K hydroquinone cofactor.[4] Without sufficient KH₂, the γ-glutamyl carboxylase (GGCX) cannot activate the vitamin K-dependent clotting factors, bringing the coagulation cascade to a halt once the body's existing pool of active factors is degraded.

Figure 2: Logical flow of this compound's mechanism of action.

Pharmacodynamics and Potency

Quantitative Potency Data

The following table summarizes the acute oral LD₅₀ values for this compound and other common anticoagulants in rats, illustrating its high toxicity.

| Compound | Generation | Chemical Class | Acute Oral LD₅₀ (Rattus norvegicus) (mg/kg) |

| Warfarin | First | 4-Hydroxycoumarin | 58 |

| Difenacoum | Second | 4-Hydroxycoumarin | 1.8 |

| Bromadiolone | Second | 4-Hydroxycoumarin | 1.1 |

| This compound | Second | 4-Hydroxycoumarin | 0.46 |

| Brodifacoum | Second | 4-Hydroxycoumarin | 0.26 |

| Data sourced from references[3][8][9][10]. |

This compound also has an exceptionally long biological half-life, with studies in rats showing an elimination half-life of 220 days for unchanged this compound retained in the liver.[2] This persistence contributes significantly to its single-dose efficacy and the prolonged period of anticoagulation.

Key Experimental Methodologies

The anticoagulant effect of this compound is primarily quantified using functional assays that measure blood clotting time. Direct measurement of enzyme inhibition is performed using in-vitro assays with isolated enzyme preparations.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a fundamental test used to assess the extrinsic and common pathways of the coagulation cascade. It is highly sensitive to deficiencies in factors II, V, VII, and X, making it an ideal method for monitoring the effects of vitamin K antagonists.

Experimental Protocol:

-

Sample Collection: Whole blood is collected into a tube containing a 3.2% buffered sodium citrate solution (9 parts blood to 1 part citrate). Citrate acts as an anticoagulant by chelating calcium ions.

-

Plasma Preparation: The sample is centrifuged at high speed (e.g., 2500 x g for 15 minutes) to obtain platelet-poor plasma (PPP). The assay should be performed within 4 hours of collection.

-

Assay Procedure:

-

Aliquots of PPP, PT reagent (a commercial mixture of thromboplastin/tissue factor and phospholipids), and calcium chloride (CaCl₂) are pre-warmed to 37°C.

-

The PPP is incubated with the PT reagent to allow for temperature equilibration.

-

An excess of CaCl₂ is added to the plasma/reagent mixture. This overcomes the effect of the citrate and initiates the coagulation cascade.

-

A timer is started simultaneously with the addition of calcium.

-

-

Endpoint Detection: The time taken for a fibrin clot to form is measured in seconds. This can be done manually by tilting the tube or, more commonly, using automated coagulometers that detect changes in optical density or mechanical movement upon clot formation.

-

Data Reporting: The result is reported in seconds. For clinical monitoring, it is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio based on the sensitivity of the thromboplastin reagent used.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C33H25F3O4 | CID 54698175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Field trials of this compound against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Toxicokinetics and Metabolism of Flocoumafen in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of the second-generation anticoagulant rodenticide, flocoumafen, in rodent models. The information presented herein is intended to support research, scientific investigation, and drug development activities related to this compound.

Introduction

This compound is a potent, second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of various blood clotting factors.[1] This disruption of the vitamin K cycle leads to a progressive decrease in the production of functional clotting factors, ultimately resulting in hemorrhage and death.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its efficacy, toxicity, and potential for secondary poisoning in non-target species.

Toxicokinetics

The toxicokinetics of this compound in rodents are characterized by rapid absorption, extensive distribution with significant accumulation in the liver, limited metabolism, and slow elimination primarily through the feces.

Following a single oral dose of 0.14 mg/kg body weight of ¹⁴C-labeled this compound in rats, absorption into the bloodstream is rapid, with maximum plasma concentrations of 0.03-0.05 µg/mL reached within 4 hours.[2] Studies have also shown that this compound can be absorbed percutaneously. After dermal application in rats, approximately 25% of the administered dose was found in the liver after 7 days, indicating significant systemic absorption through the skin.[2][3]

This compound exhibits a high degree of body retention, with approximately 74-76% of an administered dose remaining in the body.[2] The liver is the primary site of accumulation, containing about half of the administered dose.[2] Following repeated oral administration in rats, there is considerable cellular accumulation in the liver.[2][4] At a low dose of 0.02 mg/kg per week, liver residues increased throughout a 14-week experiment, while at a high dose of 0.1 mg/kg per week, a plateau was reached after 4 weeks.[2][4] This suggests the presence of saturable high-affinity binding sites in the rat liver.[2][4] The lethal anticoagulant effect is believed to occur only after these binding sites become saturated.[2][4]

The distribution of this compound extends to other tissues, though at lower concentrations than the liver. The general order of tissue concentration is liver > kidney > skin > muscle > fat > blood.[2]

This compound undergoes limited metabolism in rodents.[2][4][5] The major component detected in the liver and feces is the unchanged parent compound.[2][4] However, minor metabolites have been identified. Following repeated oral administration in rats, a minor polar metabolite was detected in the liver and feces.[2][4] At higher doses, two more polar metabolites and a lipophilic compound were found as minor products in the feces.[2][4] The amounts of these polar products tend to increase with the cumulative dose.[2][4] In rats, this compound can be metabolized to a number of hydroxycoumarins.[2] After percutaneous exposure in rats, eight urinary metabolites were detected.[2]

The primary route of elimination for this compound and its metabolites is through the feces.[1][2] Following a single oral dose in rats, fecal elimination accounted for 23-26% of the dose over a 7-day period, with about half of this being excreted within the first 24 hours.[2] After repeated low oral doses (0.02 mg/kg per week), approximately 30% of the cumulative dose was eliminated in the feces within 3 days of each dose, mainly as the unchanged rodenticide.[2][4] At a higher dose (0.1 mg/kg per week), this fecal elimination ranged from 18% after the first dose to 59% after the tenth dose.[2][4]

Urinary excretion is a very minor route for orally administered this compound, accounting for less than 1.6% of the dose.[2][4] However, after percutaneous administration in rats, urinary excretion of metabolites was significantly higher, accounting for 10% of the dose over 7 days.[2][3]

Interestingly, biliary elimination is a very minor excretion pathway and does not account for all of the unchanged this compound found in the feces.[3][6] Evidence suggests that a non-biliary intestinal excretion mechanism is involved, where this compound directly enters the intestine from the systemic circulation.[3][6]

The elimination half-life of this compound from the liver is exceptionally long, highlighting its persistence. In rats, the hepatic elimination half-life is approximately 220 days, while in mice, it is around 94 days.[1]

Data Presentation

The following tables summarize the key quantitative toxicokinetic parameters of this compound in rodents.

Table 1: this compound Tissue Distribution in Rats Following Oral Administration

| Dose Regimen | Duration | Tissue | Concentration / Residue Level |

| Single Oral Dose (0.14 mg/kg) | 4 hours | Plasma | 0.03-0.05 µg/mL[2] |

| Repeated Oral Dose (0.02 mg/kg/week) | 1 week | Liver | 0.1 mg/kg[2] |

| Repeated Oral Dose (0.02 mg/kg/week) | 14 weeks | Liver | 2.1 mg/kg[2] |

| Repeated Oral Dose (0.1 mg/kg/week) | 4 weeks | Liver | Plateau reached[2][4] |

| General Distribution Hierarchy | - | Multiple | Liver > kidney > skin > muscle > fat > blood[2] |

Table 2: this compound Excretion in Rats

| Administration Route | Dose | Excretion Route | Percentage of Dose | Time Frame | Notes |

| Single Oral | 0.14 mg/kg | Feces | 23-26% | 7 days | Half excreted in the first 24 hours.[2] |

| Single Oral | 0.14 mg/kg | Urine | < 0.5% | 7 days | [2] |

| Repeated Oral (low dose) | 0.02 mg/kg/week | Feces | ~30% | 3 days post-dosing | Mainly unchanged this compound.[2][4] |

| Repeated Oral (high dose) | 0.1 mg/kg/week | Feces | 18-59% | 3 days post-dosing | Percentage increased with subsequent doses.[2][4] |

| Repeated Oral (both doses) | - | Urine | < 1.6% | - | [2][4] |

| Percutaneous | 0.17 mg/kg | Feces | 31% | 7 days | [2] |

| Percutaneous | 0.17 mg/kg | Urine | 10% | 7 days | Primarily metabolites.[2][3] |

Table 3: Elimination Half-life of this compound in Rodent Liver

| Species | Elimination Half-life (t½) |

| Rat | ~220 days[1] |

| Mouse | ~94 days[1] |

Experimental Protocols

Detailed experimental protocols for toxicokinetic studies of this compound are not always fully published. However, based on the available literature for this compound and similar compounds, a representative protocol for a single-dose oral toxicokinetic study in rats is outlined below.

Objective: To determine the absorption, distribution, and excretion of this compound in rats following a single oral gavage administration.

Materials:

-

Test Substance: ¹⁴C-labeled this compound (radiochemical purity >98%).

-

Vehicle: A suitable vehicle for oral administration, such as corn oil or a suspension in 0.5% carboxymethylcellulose.

-

Animals: Male and female Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Equipment: Oral gavage needles, metabolism cages for separate collection of urine and feces, scintillation counter, HPLC system, mass spectrometer, tissue homogenizer.

Methodology:

-

Dose Preparation: Prepare a dosing solution of ¹⁴C-flocoumafen in the chosen vehicle to achieve the desired dose in a volume of 5-10 mL/kg body weight.

-

Animal Acclimation and Fasting: Acclimate animals to the laboratory conditions for at least one week. Fast animals overnight (with access to water) before dosing.

-

Dose Administration: Administer a single oral dose of ¹⁴C-flocoumafen via gavage to each rat. A control group should receive the vehicle only.

-

Sample Collection:

-

Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours). Plasma is separated by centrifugation.

-

Excreta: House rats in metabolism cages and collect urine and feces at regular intervals (e.g., 0-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours).

-

Tissues: At the end of the study (e.g., 168 hours), euthanize the animals and collect various tissues (liver, kidneys, spleen, heart, lungs, brain, muscle, fat, etc.).

-

-

Sample Analysis:

-

Radioactivity Measurement: Determine the total radioactivity in plasma, urine, feces (homogenized), and tissues (homogenized) using a liquid scintillation counter.

-

Metabolite Profiling (HPLC-Radiodetector): Analyze plasma, urine, and fecal extracts using an HPLC system equipped with a radiodetector to separate and quantify the parent compound and its metabolites.

-

Structure Elucidation (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.

-

-

Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data (e.g., Cmax, Tmax, AUC, t½). Determine the percentage of the administered dose excreted in urine and feces. Quantify the distribution of radioactivity in different tissues.

Visualizations

Caption: this compound inhibits Vitamin K Epoxide Reductase (VKOR), blocking the recycling of Vitamin K.

Caption: A typical workflow for a radiolabeled toxicokinetics study in rodents.

Caption: Summary of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME).

References

- 1. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 2. This compound | C33H25F3O4 | CID 54698175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The percutaneous fate of the rodenticide this compound in the rat: role of non-biliary intestinal excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination and accumulation of the rodenticide this compound in rats following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. tandfonline.com [tandfonline.com]

Flocoumafen: A Technical Guide to a Potent Second-Generation Anticoagulant Rodenticide

Introduction

Flocoumafen is a high-potency, second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Developed in the 1980s to combat the growing resistance in rodent populations to first-generation compounds like warfarin, this compound has proven highly effective for the control of a wide range of rodent pests.[1][2] Its mechanism of action, characterized by a strong affinity for the target enzyme, allows for a lethal dose to be consumed in a single feeding.[2][3] However, its high toxicity and persistence in animal tissues also raise significant concerns regarding secondary poisoning and risks to non-target wildlife.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and toxicological evaluation of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

This compound (chemical formula: C₃₃H₂₅F₃O₄) was first synthesized in 1984 by scientists at Shell International Chemical.[1] Its development was a direct response to the widespread emergence of rodent populations resistant to first-generation anticoagulants.[1][5] As a second-generation agent, this compound was designed to be more potent and effective against these resistant strains.[2] It is chemically similar to other powerful SGARs like brodifacoum and is marketed under trade names such as Storm® and Stratagem®.[3][6][7] Due to its high toxicity and potential for bioaccumulation, its use in many regions is restricted to indoor or sewer applications to minimize exposure to non-target species.[1]

Mechanism of Action: Vitamin K Antagonism

All anticoagulant rodenticides function by disrupting the vitamin K cycle, which is essential for the synthesis of blood clotting factors in the liver.[2] this compound acts as a potent antagonist of the enzyme Vitamin K₁ epoxide reductase (VKOR).[2]

Normally, Vitamin K, in its reduced form (hydroquinone), acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues on precursor proteins to form gamma-carboxyglutamate (Gla) residues. This step is critical for the biological activity of several blood clotting factors, including Factor II (prothrombin), VII, IX, and X.[6]

During this carboxylation, Vitamin K is oxidized to Vitamin K epoxide. The VKOR enzyme is responsible for recycling the inactive Vitamin K epoxide back to its active, reduced form, allowing the clotting factor synthesis to continue.[2]

This compound potently inhibits VKOR, leading to a blockage in this recycling process.[3] This causes a gradual depletion of the active form of Vitamin K and a subsequent halt in the production of functional clotting factors.[2] As the existing clotting factors are naturally cleared from circulation, the blood's ability to coagulate is compromised, leading to spontaneous and uncontrolled internal hemorrhaging, shock, and eventual death.[2][3] The superior potency of second-generation anticoagulants like this compound is attributed to their greater affinity for the VKOR enzyme compared to first-generation compounds.[2]

Toxicology and Efficacy

This compound is characterized by its high acute oral toxicity to most rodent species, with a lethal dose often consumed within a single day's feeding.[3] The time to death typically ranges from 3 to 11 days after ingestion.[3]

Quantitative Toxicity Data

The acute oral median lethal dose (LD₅₀) demonstrates significant variability across different species.

| Species | Scientific Name | Acute Oral LD₅₀ (mg/kg) | Reference(s) |

| Norway Rat | Rattus norvegicus | 0.25 - 0.56 | [3] |

| House Mouse | Mus musculus | 0.79 - 2.4 | [3] |

| Common Vole | Microtus arvalis | 0.12 | [1][8] |

| Cairo Spiny Mouse | Acomys cahirinus | >10 | [1][8] |

| Dog | Canis lupus familiaris | 0.075 - 0.25 | [1] |

Comparative Potency

This compound's potency is comparable to, or greater than, other leading second-generation anticoagulants.

| Compound | Rattus norvegicus LD₅₀ (mg/kg) | Mus musculus LD₅₀ (mg/kg) | Reference(s) |

| This compound | 0.4 | 0.8 | [7] |

| Brodifacoum | 0.3 | - | [7] |

| Difenacoum | 1.8 | - | [8] |

| Bromadiolone | 1.125 | - | [8] |

Experimental Protocols

Standardized laboratory procedures are essential for evaluating the toxicity and efficacy of rodenticides like this compound.

Acute Oral Toxicity (LD₅₀) Determination Protocol

This protocol is a generalized representation based on established toxicology guidelines (e.g., OECD Guideline 425).

-

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats) of a specific sex and weight range are selected. Animals are sourced from a reputable supplier.

-

Acclimatization: Animals are housed individually in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least 5-7 days before dosing to allow adaptation. They are provided with standard laboratory chow and water ad libitum.

-

Dose Preparation: Technical grade this compound is dissolved or suspended in a suitable vehicle, such as corn oil, to achieve the desired concentrations.

-

Dosing: Animals are fasted overnight prior to dosing. A single dose of the this compound preparation is administered directly into the stomach via oral gavage using a suitable cannula. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity (e.g., lethargy, bleeding from nose or rectum, bruising) and mortality. Observations are frequent on the day of dosing and at least once daily thereafter for a period of at least 14 days.

-

Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods, such as Probit analysis or the Up-and-Down Procedure.

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify signs of internal hemorrhage.

Bait Efficacy Pen Trial Protocol

This protocol outlines a typical "no-choice" feeding test to evaluate the effectiveness of a bait formulation.

-

Animal Groups: Family groups of wild-stain house mice (Mus musculus), including adults and juveniles, are established in enclosed pens that simulate a natural environment.

-

Conditioning Phase: For 7-10 days, animals are provided with non-toxic, plain food (e.g., pinhead oatmeal) and water ad libitum. This establishes a baseline for food consumption.

-

Treatment Phase: The plain food is removed and replaced with the test bait, consisting of the same food base containing 0.005% this compound.[9] This is the sole food source available.

-

Monitoring: Bait consumption is measured daily by weighing the remaining bait. The pens are inspected daily for dead animals.

-

Endpoint: The trial continues until all animals in the pen have died. The time to death for each animal is recorded.

-

Evaluation: The efficacy is determined by the percentage mortality (which should be 100% in a successful test), the time to achieve complete control, and the amount of bait consumed per animal.[9]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process. While specific proprietary details may vary, a plausible pathway based on public patent information involves several key chemical reactions.[10] The synthesis starts from readily available chemical precursors and builds the complex 4-hydroxycoumarin core structure linked to the substituted naphthalene group.

Environmental Fate and Secondary Poisoning

A significant concern with this compound is its environmental persistence and potential for bioaccumulation. It is not extensively metabolized and is eliminated slowly, with a hepatic half-life of 220 days reported in rats.[3][6] This persistence means the active compound remains in the tissues of poisoned rodents for extended periods.[3] Consequently, predators or scavengers (such as owls, hawks, or foxes) that consume these rodents are at high risk of secondary poisoning, which can lead to unintended wildlife fatalities and disruption of the ecosystem.[4] This has led to stringent regulations on its use, particularly in outdoor and agricultural settings.[1][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

- 3. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 4. tlhort.com [tlhort.com]

- 5. epa.gov [epa.gov]

- 6. This compound | C33H25F3O4 | CID 54698175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [the-piedpiper.co.uk]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Pen and field trials of a new anticoagulant rodenticide this compound against the house mouse (Mus musculus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102617537A - Preparation method of this compound - Google Patents [patents.google.com]

Acute Oral Toxicity of Flocoumafen in Rodent Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acute oral toxicity of Flocoumafen, a second-generation anticoagulant rodenticide, across various rodent species. The information is compiled from various scientific sources to assist researchers and professionals in understanding its toxicological profile.

Core Data Presentation

The acute oral toxicity of a substance is typically expressed as the LD50, the dose required to be lethal to 50% of a tested population. The following table summarizes the available LD50 values for this compound in different rodent species.

| Rodent Species | LD50 (mg/kg) | Reference |

| Norway Rat (Rattus norvegicus) | 0.25 - 0.56 | [1] |

| Albino Norway Rat | 0.46 | [2] |

| House Mouse (Mus musculus) | 0.79 - 2.4 | [1] |

| Gerbil | 0.18 | [3] |

| Common Vole (Microtus arvalis) | 0.12 | [4][5] |

| Cairo Spiny Mouse (Acomys cahirinus) | >10 | [4][5] |

| Roof Rat (Rattus rattus) | Not specified, but a complete kill was not obtained in a 24-hour test with up to 160 ppm in bait.[4] |

Experimental Protocols

Detailed experimental protocols for specific this compound toxicity studies are often proprietary. However, a generalized methodology for determining acute oral toxicity in rodents can be outlined based on standard guidelines from organizations like the U.S. Environmental Protection Agency (EPA).[6]

1. Animal Models:

-

Species: Commonly used laboratory strains of rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., CD-1, BALB/c).

-

Health Status: Animals are healthy, young adults, and acclimated to laboratory conditions for a specified period before the study.

-

Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

2. Dosing:

-

Test Substance: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, polyethylene glycol).

-

Administration: A single dose is administered orally via gavage.

-

Dose Levels: A range of dose levels is used to establish a dose-response relationship and determine the LD50.

3. Observation:

-

Duration: Animals are observed for a period of at least 14 days.

-

Frequency: Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Parameters: Clinical signs of toxicity, such as changes in appearance, behavior, and physiological functions, are recorded. Body weight is measured periodically.

-

Mortality: The number of mortalities in each dose group is recorded.

4. Endpoint and Data Analysis:

-

Necropsy: A gross necropsy is performed on all animals (those that die during the study and those euthanized at the end).

-

LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Visualizations

Experimental Workflow for Acute Oral Toxicity Study

Caption: Generalized experimental workflow for an acute oral toxicity study in rodents.

Mechanism of Action: Vitamin K Cycle Inhibition

This compound, like other anticoagulant rodenticides, functions by inhibiting the vitamin K epoxide reductase enzyme.[1] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the synthesis of several blood clotting factors in the liver.[2][7] Inhibition of this cycle leads to a depletion of active clotting factors, resulting in internal hemorrhaging and eventual death.[1]

Caption: Simplified signaling pathway of this compound's anticoagulant action.

References

- 1. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 2. This compound | C33H25F3O4 | CID 54698175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Bioaccumulation Potential of Flocoumafen in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flocoumafen, a potent second-generation anticoagulant rodenticide (SGAR), presents a significant ecotoxicological risk due to its high potential for bioaccumulation and secondary poisoning in non-target organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, synthesizing available quantitative data, detailing experimental methodologies for its assessment, and visualizing its mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the environmental risks associated with this compound.

Introduction

This compound is a 4-hydroxycoumarin anticoagulant that functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex, leading to a fatal disruption of the blood coagulation cascade.[1] Developed to control rodent populations resistant to first-generation anticoagulants, its high potency and environmental persistence contribute to its propensity to accumulate in biological tissues.[2] This accumulation poses a significant threat to non-target wildlife, particularly predators and scavengers that consume poisoned rodents, a phenomenon known as secondary poisoning.[2] Understanding the bioaccumulation potential of this compound is therefore critical for assessing its environmental risk and developing strategies to minimize unintended ecological impacts.

Quantitative Data on Bioaccumulation

The bioaccumulation of this compound in non-target organisms is evidenced by its presence in tissues at concentrations significantly higher than those in the surrounding environment or their diet. Key metrics for quantifying this potential include the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). While specific BAF values for this compound remain elusive in the reviewed literature, the available data on tissue residue levels and BCF ranges for similar compounds strongly indicate a high bioaccumulation potential.

Bioconcentration Factor (BCF)

The BCF represents the accumulation of a chemical in an organism from water only. For second-generation anticoagulants (SGARs) like this compound, BCFs in fish have been estimated to range from 108 to 40,000 L/kg, indicating a high potential for bioconcentration in aquatic organisms.[3]

Table 1: Estimated Bioconcentration Factor (BCF) for Second-Generation Anticoagulant Rodenticides (SGARs) in Fish

| Compound Class | BCF Range (L/kg) | Reference |

| SGARs (including this compound) | 108 - 40,000 | [3] |

Tissue Residue Levels

The most direct evidence of this compound's bioaccumulation comes from the analysis of tissue residues in non-target wildlife. The liver is the primary site of accumulation for anticoagulants due to its role in detoxification and the high concentration of the target enzyme, VKOR.

Table 2: this compound Residue Concentrations in Liver Tissue of Non-Target Organisms

| Species | Location | Residue Concentration (ng/g wet weight) | Reference |

| Red Kite (Milvus milvus) | Germany | 59.44 (mean) | [4] |

| Northern Goshawk (Accipiter gentilis) | Germany | 10.87 (mean) | [4] |

| Horseshoe Whip Snake (Hemorrhois hippocrepis) | Not Specified | 540 | [5] |

| Various Birds of Prey | Poland | 2.5 - 1225.0 (sum of rodenticides) | [6] |

| Barn Owl (Tyto alba) | Not Specified | Up to 520 | [7] |

Half-Life in Tissues

The persistence of this compound in tissues, particularly the liver, is a key factor in its bioaccumulation potential. The long half-life allows the compound to accumulate with repeated exposure.

Table 3: Elimination Half-Life of this compound in Rodents

| Species | Tissue | Half-Life (days) | Reference |

| Rat | Liver | 220 | [8][9] |

| Mouse | Liver | 94 | [8][9] |

| Mouse | Plasma | 26.6 | [10] |

Experimental Protocols for Assessing Bioaccumulation

The assessment of this compound's bioaccumulation potential requires robust experimental designs and sensitive analytical methods. The following sections outline key experimental protocols.

Bioaccumulation Study Design (Adapted from OECD Guidelines)

While a specific OECD guideline for avian or mammalian bioaccumulation studies is not available, the principles outlined in guidelines for other organisms, such as the OECD Test Guideline 317 for terrestrial oligochaetes, can be adapted.[3][5]

Experimental Workflow for a Terrestrial Bioaccumulation Study

Caption: Workflow for a terrestrial bioaccumulation study.

-

Test Organisms: Select relevant non-target species (e.g., earthworms, predatory beetles, or a model avian or mammalian species).

-

Test Substance: this compound, analytical grade.

-

Exposure Medium: For terrestrial organisms, a standardized artificial soil (as per OECD 207) is spiked with this compound. For secondary poisoning studies, a diet of this compound-exposed prey is provided.

-

Uptake Phase: Organisms are exposed to the contaminated medium or diet for a defined period (e.g., 21-28 days). Samples of organisms and the exposure medium are collected at regular intervals.[3]

-

Elimination Phase: Surviving organisms are transferred to a clean medium or diet and monitored for a further period (e.g., 21 days), with periodic sampling to determine the rate of elimination.[3]

-

Data Analysis: The concentrations of this compound in the organisms and the exposure medium are used to calculate the Bioaccumulation Factor (BAF), the uptake rate constant (kₛ), and the elimination rate constant (kₑ).

Analytical Methodology for Residue Analysis

The accurate quantification of this compound in biological tissues is crucial for bioaccumulation assessment. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[11][12]

3.2.1. Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction and cleanup of this compound from liver tissue.[13][14]

-

Homogenization: Weigh approximately 1 gram of liver tissue and homogenize with acetonitrile.[15]

-

Extraction: Add sodium chloride to enhance the extraction of this compound into the acetonitrile layer.[15]

-

Cleanup: The extract is cleaned using a combination of sorbents in a dispersive solid-phase extraction (dSPE) step. Common sorbents include primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove water.[13][15]

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS/MS analysis.[15]

3.2.2. HPLC-MS/MS Analysis

-

Chromatography: A C18 reversed-phase column is typically used for separation.[11]

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution is commonly used.[13]

-

Ionization: Electrospray ionization (ESI) in negative mode is effective for this compound.[11]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions.[11]

Table 4: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol/Water with buffer |

| Ionization Mode | ESI Negative |

| Lower Limit of Quantification (LLOQ) in blood | 0.05 ng/mL |

| Recovery in blood | 78.0% - 83.7% |

| Data from[11] |

Mechanism of Action and Signaling Pathway

This compound's toxicity stems from its inhibition of the Vitamin K cycle, a critical pathway for the activation of clotting factors.

Vitamin K Coagulation Cascade and this compound Inhibition

Caption: this compound inhibits Vitamin K epoxide reductase (VKOR).

The enzyme Vitamin K epoxide reductase (VKOR) is essential for converting Vitamin K 2,3-epoxide back to its active quinone and hydroquinone forms.[1] The hydroquinone form of Vitamin K is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate residues on clotting factor precursors (Factors II, VII, IX, and X).[1] This carboxylation is required for the clotting factors to bind calcium and participate in the coagulation cascade. By inhibiting VKOR, this compound depletes the pool of active Vitamin K, preventing the activation of these clotting factors and leading to uncontrolled bleeding.[1]

Conclusion

The available evidence strongly supports the high bioaccumulation potential of this compound in non-target organisms. Its persistence in tissues, particularly the liver, coupled with its high toxicity, presents a significant risk of secondary poisoning to wildlife. This technical guide has summarized the quantitative data demonstrating this risk, provided an overview of the experimental protocols necessary for its assessment, and visualized its molecular mechanism of action. Continued research, particularly in determining species-specific Bioaccumulation Factors and refining analytical methodologies, is essential for a more complete understanding and effective management of the environmental risks posed by this compound. This information is vital for the development of safer and more environmentally benign rodent control strategies.

References

- 1. Elimination and accumulation of the rodenticide this compound in rats following repeated oral administration. | Sigma-Aldrich [sigmaaldrich.com]

- 2. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. raptorsarethesolution.org [raptorsarethesolution.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ect.de [ect.de]

- 8. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. academic.oup.com [academic.oup.com]

In Silico Analysis of Flocoumafen's Protein Binding Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flocoumafen, a potent second-generation anticoagulant rodenticide, primarily functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), leading to fatal hemorrhaging in target species. However, the potential for off-target interactions within biological systems remains a significant area of investigation, with implications for toxicology and drug development. This technical guide provides a comprehensive overview of in silico methodologies to identify and characterize the protein binding targets of this compound. We present a summary of known and predicted protein interactions, detailed protocols for computational analyses, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's molecular interactions.

Introduction

This compound is a 4-hydroxycoumarin derivative that effectively disrupts the vitamin K cycle, a critical pathway for the synthesis of blood coagulation factors.[1] While its primary target, VKORC1, is well-established, the promiscuous nature of small molecules like this compound suggests the possibility of interactions with other proteins, potentially leading to unforeseen biological effects.[2] In silico approaches, such as molecular docking, virtual screening, and molecular dynamics simulations, offer powerful and efficient means to predict and analyze these off-target interactions, providing valuable insights for risk assessment and the development of more selective compounds.[3][4][5]

This guide focuses on the in silico workflow for identifying and characterizing potential protein binding partners of this compound, with a particular emphasis on the off-targets identified in recent computational screening studies.

This compound Protein Binding Targets: Quantitative Data

A pivotal study by Coronado-Posada et al. (2021) utilized a blind docking approach to screen this compound against a library of 841 human proteins.[1][2] This virtual screening identified several potential off-target proteins with high binding affinities. The primary target, VKORC1, is included for reference.

| Target Protein | Binding Affinity (kcal/mol) | Putative Effect |

| Primary Target | ||

| Vitamin K epoxide reductase (VKORC1) | Not reported in this study | Inhibition of blood coagulation cascade |

| Potential Off-Targets | ||

| Prostaglandin F synthase | -14.2 | Modulation of inflammatory and reproductive pathways |

| Serum Albumin | -14.0 | Altered pharmacokinetics and distribution |

| Glucocorticoid receptor 2 | ≥ -13.5 | Disruption of endocrine and immune functions |

| Matrix metalloproteinase-9 (MMP-9) | ≥ -13.5 | Effects on tissue remodeling and inflammation |

| Nuclear receptor ROR-alpha | ≥ -13.5 | Interference with circadian rhythm and metabolism |

| Activin receptor type-1 | ≥ -13.5 | Disruption of cellular growth and differentiation |

Table 1: Summary of this compound's predicted protein binding targets and their associated binding affinities as identified by in silico screening.[1]

Experimental Protocols for In Silico Analysis

The following sections outline the generalized protocols for the key in silico experiments used to identify and characterize this compound's protein binding targets. While the specific parameters from the study by Coronado-Posada et al. (2021) are not publicly available, these protocols represent standard, best-practice methodologies.

Virtual Screening and Molecular Docking using AutoDock Vina

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[5] Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

Objective: To identify potential protein targets of this compound from a large protein database through blind docking.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Convert the structure to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D structures of a panel of human proteins from the Protein Data Bank (PDB).

-

Prepare each receptor by removing water molecules, adding polar hydrogens, and assigning charges. Convert the receptor files to the PDBQT format.

-

-

Blind Docking with AutoDock Vina:

-

For each receptor, define a search space (grid box) that encompasses the entire protein surface to perform a "blind dock."

-

Execute AutoDock Vina, specifying the prepared ligand and receptor files, the grid box parameters, and an exhaustiveness value (e.g., 8 or higher for more thorough searching).

-

Vina will generate a set of binding poses for this compound on each protein, ranked by their predicted binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Rank the proteins based on the best binding affinity scores for this compound.

-

Visually inspect the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations using GROMACS

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the docked pose and refine the understanding of the binding interactions.[6][7][8]

Objective: To evaluate the stability of the this compound-protein complexes identified through molecular docking.

Methodology:

-

System Preparation:

-

Select the top-ranked protein-Flocoumafen complex from the docking results.

-

Generate a topology file for the protein using a force field (e.g., CHARMM36).

-

Generate a topology and parameter files for this compound using a tool like the CGenFF server.

-

Combine the protein and ligand topologies and coordinate files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

-

Signaling Pathways of Potential Off-Target Proteins

The following diagrams illustrate the signaling pathways associated with the high-affinity off-target proteins identified for this compound. Interaction with these pathways could lead to a range of unintended biological consequences.

Prostaglandin Synthesis Pathway

Prostaglandin F synthase is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects, including roles in inflammation and uterine contraction.[9][10]

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a nuclear receptor that, upon binding to glucocorticoids, acts as a transcription factor to regulate genes involved in metabolism, immunity, and stress responses.[11]

Matrix Metalloproteinase-9 (MMP-9) Signaling

MMP-9 is an enzyme that degrades extracellular matrix components and is involved in processes such as tissue remodeling, wound healing, and inflammation. Its expression is regulated by various signaling pathways.[12][13]

Nuclear Receptor ROR-alpha Signaling Pathway

Retinoid-related orphan receptor alpha (RORα) is a nuclear receptor that plays a role in regulating circadian rhythms, metabolism, and inflammation.

References

- 1. In Silico Analysis to Identify Molecular Targets for Chemicals of Concern: The Case Study of this compound, an Anticoagulant Pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Promiscuous Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. google.com [google.com]

- 9. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimizing Rodent Control: Formulation and Palatability of Flocoumafen Baits

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flocoumafen is a potent second-generation anticoagulant rodenticide highly effective for the control of commensal rodents. A lethal dose can be consumed in a single feeding.[1][2][3][4] The success of any rodent control program hinges on the palatability of the bait formulation, which must be more appealing than competing food sources. This document provides detailed protocols for formulating this compound baits and evaluating their palatability to ensure optimal uptake by target rodent populations.

Introduction to this compound and Bait Palatability

This compound is a hydroxycoumarin-based anticoagulant that functions by inhibiting the vitamin K epoxide reductase enzyme, leading to a failure of the blood clotting mechanism and subsequent internal hemorrhaging.[5] Its high toxicity, with a lethal dose achievable in a single feed, makes it a valuable tool for rodent control.[1][2][3][4] However, the efficacy of a this compound-based rodenticide is directly dependent on its acceptance and consumption by the target species.

Palatability is influenced by a variety of factors, including the active ingredient's taste, the bait matrix composition, the presence of additives, and environmental factors such as the availability of alternative food sources.[6][7][8] Therefore, careful formulation and rigorous palatability testing are critical for developing effective rodent control strategies.

This compound Bait Formulation

The standard concentration of this compound in commercial baits is 0.005% (50 ppm).[3][5][9][10] This concentration has been demonstrated to be effective while minimizing the risk of bait shyness. Baits are typically available in various formats to suit different environments and target species.

2.1. Common Bait Matrices:

-

Cereal-Based Baits: These are the most common type of rodenticide bait and often consist of crushed or whole grains such as wheat, oats, or maize.[9][10] They are highly attractive to rodents due to their nutritional content.

-

Wax Blocks: Cereal-based baits can be incorporated into wax blocks to improve their durability and resistance to moisture, making them suitable for use in damp environments like sewers or outdoor settings.[9][10][11]

-

Soft Baits: These formulations have a high fat and oil content, which significantly enhances their palatability.[1] They are often packaged in sachets that release attractive aromas.[1]

2.2. Palatability Enhancers:

To further increase bait acceptance, various additives can be incorporated into the formulation. These additives can mask the taste of the active ingredient and provide additional sensory appeal.

-

Sugars and Sweeteners: These are universally effective in increasing the palatability of cereal-based baits for most commensal rodent species.[12]

-

Vegetable Oils and Animal Fats: The addition of oils and fats not only improves taste and texture but also serves as a source of energy, making the bait more attractive.[12]

-

Flavorings and Aromatic Compounds: Natural and synthetic flavors, such as anise, coriander, or yeast, can be used to enhance the bait's aroma and attract rodents.[12]

Quantitative Data on this compound and Bait Components

The following tables summarize key quantitative data for the formulation and evaluation of this compound baits.

Table 1: this compound Toxicological Data

| Species | Acute Oral LD50 | Average Body Weight | Lethal Dose of 0.005% Bait |

| Rattus norvegicus (Norway Rat) | 0.25 - 0.56 mg/kg | 320 g | 1.6 - 3.6 g |

| Mus musculus (House Mouse) | 0.79 - 2.4 mg/kg | 20 g | 0.4 - 1.0 g |

Data sourced from Bowler et al., 1984.[5]

Table 2: Recommended Bait Application Rates for 0.005% this compound Baits

| Target Species | Application Site | Bait Placement |

| Rats | Indoors and Outdoors (around buildings) | 2-3 blocks every 5-10 meters |

| Mice | Indoors and Outdoors (around buildings) | 1 block every 1-2 meters |

| Rats | Burrows (where permitted) | 2-3 blocks per burrow |

Data sourced from BASF product information.[11]

Experimental Protocols for Palatability Assessment

To evaluate the palatability of different this compound bait formulations, standardized laboratory and field-based protocols are employed.

4.1. Laboratory Palatability Testing: Two-Choice Feeding Test

This protocol is designed to assess the preference of rodents for a test bait formulation compared to a non-toxic challenge diet.

Materials:

-

Individually housed laboratory rats or mice.

-

Test bait formulation containing 0.005% this compound.

-

Non-toxic challenge diet (e.g., EPA meal).

-

Two identical food containers per cage.

-

Weighing balance (accurate to 0.1 g).

Procedure:

-

Acclimatize individually caged animals to the test environment for at least 7 days, providing standard laboratory chow and water ad libitum.

-

For the test period, replace the standard chow with two food containers.

-

In one container, place a pre-weighed amount of the this compound test bait.

-

In the other container, place an equal, pre-weighed amount of the non-toxic challenge diet.

-

Position the containers in a standardized location within the cage to avoid positional bias.

-

Measure the consumption of both the test bait and the challenge diet daily for a period of 4-10 days by weighing the remaining food.

-

Replenish the food as necessary to ensure a continuous supply.

-

Calculate the daily and total consumption of each food type.

-

Determine the palatability of the test bait using the following formula: Palatability (%) = (Total Test Bait Consumed / Total Food Consumed (Test Bait + Challenge Diet)) x 100

-

A palatability score significantly above 50% indicates a preference for the test bait.

4.2. Field Palatability Testing

Field trials provide a more realistic assessment of bait performance under natural conditions with competing food sources.

Materials:

-

Test bait formulation.

-

Non-toxic challenge bait.

-

Tamper-resistant bait stations.

-

Marking agents (e.g., biomarkers) if tracking individual consumption is desired.

Procedure:

-

Identify a suitable field site with an active rodent infestation.

-

Conduct a pre-treatment census to estimate the rodent population size.

-

Strategically place tamper-resistant bait stations throughout the infested area.

-

In each bait station, place a pre-weighed amount of the this compound test bait and a pre-weighed amount of the non-toxic challenge bait.

-

Monitor the bait stations at regular intervals (e.g., daily or every few days) and record the amount of each bait type consumed.

-

Continue the trial until bait consumption ceases or a significant reduction in rodent activity is observed.

-

Conduct a post-treatment census to determine the efficacy of the bait.

-

Analyze the consumption data to determine the relative palatability of the test bait in a field setting.

Visualizing Experimental Workflows

Diagram 1: Laboratory Two-Choice Palatability Test Workflow

Caption: Workflow for the laboratory two-choice palatability assessment.

Diagram 2: Logical Relationships in Bait Formulation and Palatability

Caption: Factors influencing the formulation of highly palatable this compound baits.

References

- 1. Storm® Soft Bait | BASF Pest Control Solutions Australia [pest-control.basf.com.au]

- 2. Storm® Secure | BASF Pest Control Solutions New Zealand [pest-control.basf.co.nz]

- 3. strangfordincubators.com [strangfordincubators.com]

- 4. easypestsupplies.com.au [easypestsupplies.com.au]

- 5. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 6. doc.govt.nz [doc.govt.nz]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. This compound [the-piedpiper.co.uk]

- 10. cdn1.npcdn.net [cdn1.npcdn.net]

- 11. pest-control.basf.com [pest-control.basf.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Flocoumafen in Controlling Warfarin-Resistant Rat Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flocoumafen is a potent second-generation anticoagulant rodenticide (SGAR) developed to effectively control rodent populations, particularly those that have developed resistance to first-generation anticoagulants like warfarin.[1][2] Its mechanism of action, like other anticoagulants, involves the disruption of the vitamin K cycle, which is essential for the synthesis of blood clotting factors in the liver.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for managing warfarin-resistant rat populations.

Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active hydroquinone form.[3] The active form of vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factor precursors (Factors II, VII, IX, and X). By blocking VKOR, this compound leads to a depletion of active vitamin K, thereby preventing the synthesis of functional clotting factors.[1][2] This results in internal hemorrhaging and, ultimately, the death of the rodent.[1] The gene responsible for encoding the VKOR enzyme is Vkorc1, and mutations in this gene are the primary cause of warfarin resistance in rodents.[3][4] this compound's high affinity for the VKOR enzyme allows it to be effective even against rats with these resistance-conferring mutations.[2]

Caption: Signaling pathway of this compound's anticoagulant action.

Quantitative Data

The efficacy of this compound against both susceptible and warfarin-resistant rat strains has been demonstrated in numerous laboratory and field studies. Key quantitative data are summarized below for comparative analysis.

Table 1: Acute Oral Toxicity (LD50) of this compound and Other Anticoagulants in Rats

| Compound | Rat Strain | LD50 (mg/kg) | Reference |

| This compound | Rattus norvegicus (Male Laboratory) | 0.4 | [5] |

| This compound | Rattus norvegicus (Homozygous Welsh Warfarin-Resistant) | Effective at 50 ppm in no-choice one-day feeding tests | [5] |

| Brodifacoum | Rattus norvegicus | 0.3 | [5] |

| Warfarin | Rattus norvegicus (Susceptible) | 1.5 - 3.0 | [6] |

| Warfarin | Rattus norvegicus (Resistant) | >100 | [6] |

Table 2: Efficacy of this compound in Field Trials Against Warfarin-Resistant Rattus norvegicus

| Treatment Strategy | Bait Concentration | Time to Complete Control (days) | Mean Time to Control (days) | Reference |

| Unrestricted Baiting | 0.005% | 10 - 21 | 14.2 | [7][8] |

| Restricted Baiting (50g placements) | 0.005% | 15 - 30 | 21.0 | [7][8] |

Table 3: Comparative Field Efficacy of this compound and Other Rodenticides in Oil Palm Plantations

| Rodenticide | Final Fresh Fruit Bunch (FFB) Damage (%) | Rat Damage Reduction (%) | Reference |

| This compound | 1.54 ± 0.14 | >70.00 | [8] |

| Coumatetralyl | 2.95 ± 0.73 | >70.00 | [8] |

| Chlorophacinone | 2.42 ± 0.57 | >70.00 | [8] |

| Brodifacoum | 4.30 ± 0.53 | 58.70 | [8] |

| Warfarin | 5.40 ± 0.18 | 13.58 - 33.62 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of rodenticide efficacy and resistance. The following protocols are based on established guidelines and published studies.

Protocol 1: Determination of Anticoagulant Resistance (Blood Clotting Response Test - Generalized)

This protocol outlines a generalized procedure for assessing the resistance of wild-caught rats to anticoagulants like this compound using the blood clotting response (BCR) test.

References

- 1. biosecurityforlife.org.uk [biosecurityforlife.org.uk]

- 2. Field trials of this compound against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [the-piedpiper.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Field trials of this compound against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.) - PMC [pmc.ncbi.nlm.nih.gov]